Cas no 79135-58-3 (Ethanedione,bis[4-(1-methylethyl)phenyl]- (9CI))

Ethanedione, bis[4-(1-methylethyl)phenyl]- (9CI), is a diketone derivative characterized by its symmetrical structure featuring isopropyl-substituted phenyl groups. This compound is primarily utilized in organic synthesis and material science due to its role as a photoinitiator or crosslinking agent in polymer chemistry. Its key advantages include high thermal stability and efficient light absorption properties, making it suitable for applications requiring controlled radical generation under UV irradiation. The isopropyl groups enhance solubility in nonpolar matrices, facilitating homogeneous dispersion in polymer systems. Its well-defined molecular structure ensures consistent reactivity, which is critical for precision in photopolymerization processes.
Ethanedione,bis[4-(1-methylethyl)phenyl]- (9CI) structure
79135-58-3 structure
Product Name:Ethanedione,bis[4-(1-methylethyl)phenyl]- (9CI)
CAS No:79135-58-3
MF:C20H22O2
MW:294.387485980988
CID:554262
PubChem ID:12867271
Update Time:2025-05-28

Ethanedione,bis[4-(1-methylethyl)phenyl]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethanedione,bis[4-(1-methylethyl)phenyl]- (9CI)
    • Cuminil
    • 4,4'-Diisopropylbenzil
    • Benzil,4,4'-diisopropyl- (6CI)
    • 4,4'-Diisopropyl-benzil
    • 1,2-bis(4-isopropylphenyl)ethane-1,2-dione
    • SCHEMBL9420297
    • 79135-58-3
    • Inchi: 1S/C20H22O2/c1-13(2)15-5-9-17(10-6-15)19(21)20(22)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3
    • InChI Key: LVSZQGATCLRLCP-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C(C)C)C=C1)(=O)C(C1=CC=C(C(C)C)C=C1)=O

Computed Properties

  • Exact Mass: 294.161979940g/mol
  • Monoisotopic Mass: 294.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 34.1Ų

Ethanedione,bis[4-(1-methylethyl)phenyl]- (9CI) Pricemore >>

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